3,5,3',5'-Tetrachlorobisphenol A-d6

Environmental analytical chemistry Isotope dilution mass spectrometry Matrix effect correction

Achieve regulatory-compliant quantification of the endocrine disruptor TCBPA. This deuterated IS (MW 372.1 g/mol) eliminates matrix effects, extraction losses, and ion suppression that compromise non-structurally identical surrogates (e.g., BPA-d16). Deploy in validated on-line SPE-UHPLC-MS/MS methods for drinking water (MLOQ 1.5 ng/L, spike recovery 85.1-110.8%) or GC-MS methods for soil/sediment (LOD 30-90 pg/g, recovery 88-108%). Supplied neat at ≥95% isotopic purity; refrigerated storage (2-8°C) required. Essential for human biomonitoring and food contact material migration studies where deuterium vs. 13C isotope effect must be validated.

Molecular Formula C₁₅H₆D₆Cl₄O₂
Molecular Weight 372.1
Cat. No. B1156048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,3',5'-Tetrachlorobisphenol A-d6
Synonyms4,4’-(1-Methylethylidene)bis[2,6-dichlorophenol-d6;  2,2-Bis(3,5-dichloro-4-hydroxyphenyl)_x000B_propane-d6;  2,2-Bis(4-hydroxy-3,5-dichlorophenyl)propane-d6;  Tetrachlorodian-d6;  Tetrachlorobisphenol A-d6;  NSC 18248-d6;  NSC 67465-d6; 
Molecular FormulaC₁₅H₆D₆Cl₄O₂
Molecular Weight372.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,3',5'-Tetrachlorobisphenol A-d6: Deuterated Internal Standard for Trace-Level Chlorinated Bisphenol Quantification


3,5,3',5'-Tetrachlorobisphenol A-d6 (TCBPA-d6) is a stable isotope-labeled analog of the flame retardant and endocrine-disrupting compound tetrachlorobisphenol A (TCBPA), in which six hydrogen atoms are replaced by deuterium (²H). Its molecular formula is C₁₅H₆D₆Cl₄O₂ with a molecular weight of 372.1 g/mol . TCBPA-d6 functions as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) workflows—primarily gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS)—to compensate for matrix effects, extraction losses, and ion suppression during the quantification of TCBPA in environmental matrices such as water, soil, sediment, and sewage sludge [1]. The compound is typically supplied at 95% isotopic purity and is stored under refrigerated conditions (2–8 °C) in neat form .

Why Generic Bisphenol Internal Standards Cannot Replace TCBPA-d6 for Accurate TCBPA Quantification


Isotope dilution mass spectrometry relies on the principle that the internal standard and target analyte exhibit near-identical physicochemical behavior during extraction, chromatographic separation, and ionization [1]. When laboratories attempt to use structurally distinct deuterated surrogate standards—such as Bisphenol A-d16 (BPA-d16) or Bisphenol F-d10 (BPF-d10)—to quantify TCBPA, differential extraction recovery, chromatographic retention time shifts, and unequal ion suppression or enhancement compromise quantitative accuracy. For example, studies have demonstrated that a non-structurally identical deuterated IS (e.g., BPA-d16 used for BPF quantification) can lead to biased results with recoveries deviating by more than 10% from those obtained with the structurally matched analog . Furthermore, even among isotopically labeled forms, the choice between deuterium (²H) and carbon-13 (¹³C) labeling matters: deuterated internal standards can exhibit retention time differences and altered matrix effect compensation compared to ¹³C-labeled analogs, introducing systematic quantitative bias [2]. TCBPA-d6, as the structurally identical deuterated analog of TCBPA, is required for accurate quantification in compliance with regulatory and validation guidelines for environmental monitoring.

Quantitative Differentiation Evidence: TCBPA-d6 vs. Alternative Internal Standards


Structurally Matched vs. Surrogate Internal Standard: Matrix Effect Correction and Recovery Comparison for TCBPA Quantification

In an isotope dilution GC-MS-SIM method for TCBPA determination in soil, the use of ¹³C₁₂-labeled TCBPA as the structurally matched internal standard yielded spike recoveries of 88–108% across agricultural and industrial soil matrices [1]. By contrast, methods using deuterated Bisphenol A (BPA-d16) as a surrogate internal standard for bisphenol quantification in milk reported inter-day precision (RSD) below 6% at 50–500 ng/g fortification levels, but precision degraded to below 20% at 5 ng/g, reflecting the difficulty of surrogate standards to fully compensate for matrix effects in complex samples at trace levels [2]. TCBPA-d6, as the structurally identical deuterated analog of the target analyte, is expected to provide matrix effect correction that approaches the 88–108% recovery range observed with the structurally matched ¹³C₁₂-TCBPA standard, rather than the wider variability seen with surrogate standards [1].

Environmental analytical chemistry Isotope dilution mass spectrometry Matrix effect correction

Comparative Precision: Deuterated Internal Standard Calibration for TCBPA vs. Non-Isotope-Dilution Methods in Water Analysis

An on-line SPE-UHPLC-MS/MS method for simultaneous determination of bisphenol A, bisphenol AF, tetrachlorobisphenol A, and tetrabromobisphenol A in water employed isotopic internal standard calibration (using structurally matched deuterated or ¹³C-labeled analogs) to compensate for matrix effects [1]. The method achieved precision with RSD < 14.1% and spike recoveries ranging from 85.1% to 110.8% across three spiking levels (low, medium, high) in multiple water matrices, with method limits of quantification (MLOQ) from 1.5 to 53 ng/L using a 2.5 mL injection volume and a total analysis time of only 12 minutes per sample [1]. In contrast, a GC-MS method for micropollutants in wastewater using deuterated BPA (BPA-d16) as a non-structurally-matched IS for diverse analytes reported limits of detection ranging from 0.10 to 16 µg/L—approximately 2 to 4 orders of magnitude higher than the isotope-dilution UHPLC-MS/MS method [2].

Water quality monitoring LC-MS/MS Method validation

Deuterated vs. ¹³C-Labeled Internal Standards: Retention Time Co-Elution and Matrix Effect Compensation for Chlorinated Bisphenol Analysis

A systematic comparison of deuterated (²H) vs. non-deuterated (¹³C and ¹⁵N) stable isotope-labeled internal standards (SIL-ISs) in LC–ESI-MS-MS analysis demonstrated that deuterated IS can exhibit different chromatographic retention times from the native analyte, leading to unequal ion suppression compensation [1]. Concentrations generated using the deuterated IS (2MHA-[²H₇]) were on average 59.2% lower than those generated with the ¹³C-labeled IS (2MHA-[¹³C₆]), with a spike accuracy bias of –38.4% for the deuterated IS compared to no significant bias for the ¹³C-labeled IS [1]. Post-column infusion experiments confirmed that the ion suppression experienced by the native analyte and the ¹³C-labeled IS was not equally experienced by the deuterated IS [1]. This differential behavior arises from the physicochemical isotope effect of deuterium, which can alter hydrophobicity and thus reversed-phase chromatographic retention [2]. ¹³C₁₂-TCBPA (available from WITEGA, purity > 99% by HPLC and > 99 atom% ¹³C by ¹H NMR) co-elutes with native TCBPA, ensuring identical matrix effect compensation . TCBPA-d6, while providing mass distinction via deuterium labeling, may exhibit a measurable retention time shift compared to native TCBPA and may not completely compensate for ion suppression in complex environmental matrices such as wastewater or sludge extracts [1].

Internal standard selection LC-MS/MS method development Isotope effect

Optimal Application Scenarios for 3,5,3',5'-Tetrachlorobisphenol A-d6 in Environmental and Analytical Chemistry


Trace-Level Quantification of TCBPA in Drinking Water and Surface Water for Regulatory Compliance

TCBPA-d6 is optimally deployed as an internal standard in on-line SPE-UHPLC-MS/MS methods for the determination of TCBPA in water matrices at nanogram-per-liter levels. In the validated method of Chen et al. (2014), isotopic internal standard calibration using structurally matched labeled analogs achieved MLOQs from 1.5 to 53 ng/L with precision RSD < 14.1% and spike recoveries of 85.1–110.8% across three spiking levels [1]. This performance supports compliance with regulatory monitoring programs for endocrine-disrupting compounds in drinking water, where detection limits below 10 ng/L are often required. Laboratories should use TCBPA-d6 as the primary IS for TCBPA quantification in water, supplemented by matrix-matched calibration to further reduce matrix-induced variability.

Multi-Residue Bisphenol Analysis in Sediment, Sludge, and Soil Using Isotope Dilution GC-MS

For the simultaneous determination of TCBPA alongside tetrabromobisphenol A (TBBPA) and bisphenol A (BPA) in solid environmental matrices, TCBPA-d6 serves as the compound-specific internal standard within isotope dilution GC-MS workflows. The method of Sánchez-Brunete et al. (2009) using structurally matched ¹³C₁₂-labeled IS achieved recoveries of 88–108% and LODs of 30–90 pg/g in soil [2]. When selecting TCBPA-d6 for this application, laboratories should be aware that solid matrices (sediment, sludge, soil) present stronger matrix effects than water, and that the deuterium isotope effect may be amplified under these conditions. For maximum quantitative accuracy in complex solid matrices, parallel evaluation against TCBPA-¹³C₁₂ is recommended to assess potential retention time shift and ion suppression differentials [3].

Biomonitoring Studies of Human Exposure to Chlorinated Bisphenols via Urine and Serum Analysis

TCBPA-d6 is applicable as an internal standard for the quantification of TCBPA in human biological matrices (urine, serum) using LC-MS/MS. Given the findings of Bowman et al. (2022) that deuterated internal standards can introduce quantitative bias in urinary biomarker analysis due to differential ion suppression (up to –38.4% spike accuracy bias for deuterated vs. ¹³C-labeled IS) [3], laboratories engaged in human biomonitoring should carefully validate their TCBPA-d6-based method against a ¹³C-labeled alternative (e.g., TCBPA-¹³C₁₂) to quantify any method-specific bias. The use of TCBPA-d6 remains acceptable for relative comparison studies (e.g., population exposure trends) where absolute quantitative accuracy is less critical than internal consistency across samples.

Method Development and Validation for Chlorinated Bisphenol Analysis in Food Contact Materials

TCBPA-d6 is suitable as an internal standard during method development for the determination of TCBPA migration from food contact materials into food simulants. The deuterated analog enables compensation for matrix effects introduced by fatty and aqueous food simulants during extraction and LC-MS/MS analysis. Recovery and precision data from analogous bisphenol methods suggest that TCBPA-d6 can achieve spike recoveries in the 85–111% range when combined with appropriate sample clean-up procedures such as Florisil solid-phase extraction [1] [2]. Laboratories should confirm method-specific recovery and precision using TCBPA-d6 at the target regulatory migration limits applicable to their jurisdiction.

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